3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol
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Overview
Description
3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol typically involves the formation of the indazole ring followed by the attachment of the propane-1,2-diol moiety. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Subsequent reactions introduce the dimethoxy groups and the propane-1,2-diol side chain.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions and solvent-free conditions are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indazole ring or the diol side chain.
Substitution: The methoxy groups on the indazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol moiety may yield aldehydes or ketones, while substitution reactions can introduce various functional groups to the indazole ring .
Scientific Research Applications
3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antihypertensive activities.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
- Triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate
- 1,2-Propanediol, 3-(5,6-dimethoxy-2H-indazol-2-yl)-
Comparison: Compared to similar compounds, 3-(5,6-Dimethoxy-2H-indazol-2-yl)propane-1,2-diol stands out due to its unique combination of the indazole ring and the propane-1,2-diol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
58522-58-0 |
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Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-(5,6-dimethoxyindazol-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C12H16N2O4/c1-17-11-3-8-5-14(6-9(16)7-15)13-10(8)4-12(11)18-2/h3-5,9,15-16H,6-7H2,1-2H3 |
InChI Key |
VPBNSAQPBQGIMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(N=C2C=C1OC)CC(CO)O |
Origin of Product |
United States |
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